L-Ristosamine nucleoside
CAS No.: 136035-11-5
Cat. No.: VC0533654
Molecular Formula: C21H21N3O7
Molecular Weight: 427.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136035-11-5 |
|---|---|
| Molecular Formula | C21H21N3O7 |
| Molecular Weight | 427.4 g/mol |
| IUPAC Name | [(1S)-1-[(2R,3S,5R)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
| Standard InChI | InChI=1S/C21H21N3O7/c1-10-9-23(21(29)22-18(10)26)16-8-15(17(31-16)11(2)30-12(3)25)24-19(27)13-6-4-5-7-14(13)20(24)28/h4-7,9,11,15-17H,8H2,1-3H3,(H,22,26,29)/t11-,15-,16+,17-/m0/s1 |
| Standard InChI Key | GJKVGHBACKLCOR-UQCMEYCASA-N |
| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](O2)[C@H](C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
| SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
L-Ristosamine nucleoside, systematically named dTDP-3-amino-2,3,6-trideoxy-L-ribo-hexose, consists of a modified sugar unit connected to a thymine base via a β-N-glycosidic bond (Figure 1) . The sugar moiety deviates from canonical ribose or deoxyribose by the absence of hydroxyl groups at positions 2, 3, and 6, replaced instead by hydrogen atoms and an amine group at position 3. This structural modification confers unique stereochemical and electronic properties, influencing its interaction with enzymatic targets .
The dTDP group, a thymidine diphosphate, is esterified to the sugar’s anomeric carbon, forming a high-energy phosphate bond critical for its role as a biosynthetic substrate . The full IUPAC name reflects these features:
Table 1: Key Physicochemical Properties of L-Ristosamine Nucleoside
| Property | Value | Source |
|---|---|---|
| Molecular Formula | KEGG | |
| Molecular Weight | 531.35 g/mol | KEGG |
| CAS Number | 136035-11-5 | CymitQuimica |
| Solubility | Not reported | - |
| Stability | Sensitive to hydrolysis | CymitQuimica |
Biosynthesis and Metabolic Pathways
Role in Nucleotide Sugar Metabolism
L-Ristosamine nucleoside is classified as a nucleotide sugar, a family of molecules serving as glycosyl donors in polysaccharide and glycoconjugate biosynthesis . The KEGG database identifies it as a component of the "Biosynthesis of nucleotide sugars" pathway (map01250), where it participates in the synthesis of structurally complex secondary metabolites .
The biosynthesis of L-ristosamine begins with the conversion of glucose-1-phosphate to dTDP-glucose via glucose-1-phosphate thymidylyltransferase. Subsequent enzymatic steps, including dehydration, aminotransferase reactions, and epimerization, yield the final product . Key enzymes in this pathway include:
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dTDP-glucose 4,6-dehydratase: Removes hydroxyl groups at positions 4 and 6.
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dTDP-4-keto-6-deoxyglucose 3-aminotransferase: Introduces the amine group at position 3.
Connection to Staurosporine Biosynthesis
Staurosporine, a potent protein kinase inhibitor, derives its aminocyclitol moiety from L-ristosamine nucleoside . In Streptomyces species, dTDP-L-ristosamine undergoes glycosylation and cyclization to form the indolocarbazole scaffold of staurosporine, highlighting its role in natural product synthesis .
| Quantity | Price (€) | Purity | Supplier |
|---|---|---|---|
| 25 mg | 1,444 | ≥95% | CymitQuimica |
| 50 mg | 1,882 | ≥95% | CymitQuimica |
| 100 mg | 2,375 | ≥95% | CymitQuimica |
Future Directions and Research Gaps
Despite its promising attributes, critical questions about L-ristosamine nucleoside remain unanswered:
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Mechanistic Studies: Elucidate its molecular targets in viral replication.
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Structure-Activity Relationships: Optimize the scaffold for enhanced potency and selectivity.
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Delivery Systems: Develop prodrug formulations to improve bioavailability .
Collaborative efforts between synthetic chemists and virologists will be essential to unlock its full therapeutic potential.
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